Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile

Description

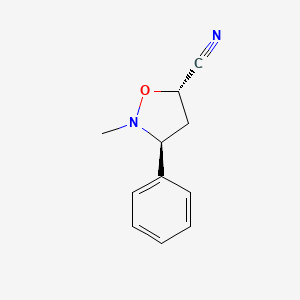

Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a heterocyclic compound that features an isoxazolidine ring with a nitrile group at the 5-position

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(3S,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |

InChI |

InChI=1S/C11H12N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 |

InChI Key |

OHYKONFYCOMUDI-QWRGUYRKSA-N |

Isomeric SMILES |

CN1[C@@H](C[C@H](O1)C#N)C2=CC=CC=C2 |

Canonical SMILES |

CN1C(CC(O1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile-containing precursor with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-3-phenylisoxazolidine-5-carboxamide

- 2-methyl-3-phenylisoxazolidine-5-carboxylic acid

- 2-methyl-3-phenylisoxazolidine-5-methanol

Uniqueness

Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Trans-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the isoxazolidine family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the carbonitrile group enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazolidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Isoxazolidine Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.21 µM |

| Compound B | Escherichia coli | 0.21 µM |

| Compound C | Staphylococcus aureus | 0.50 µM |

| Compound D | Candida albicans | 0.30 µM |

The data indicates that certain derivatives exhibit potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may share similar properties.

The mechanism by which isoxazolidine derivatives exert their antimicrobial effects often involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds interact with target proteins such as DNA gyrase, forming critical hydrogen bonds that disrupt bacterial DNA replication.

Case Study: Molecular Docking Analysis

In silico studies have shown that this compound binds effectively to the active site of DNA gyrase, with binding energies comparable to established antibiotics like ciprofloxacin. The interactions include:

- Hydrogen Bonds : Formed with key amino acids in the active site.

- Pi-Pi Stacking Interactions : Stabilizing the compound within the binding pocket.

Anticancer Activity

Beyond its antimicrobial properties, this compound has been investigated for anticancer activity. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Isoxazolidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | HeLa (cervical cancer) | 15.0 |

| Compound F | MCF7 (breast cancer) | 10.5 |

| Compound G | A549 (lung cancer) | 12.3 |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.